An In-depth Technical Guide to 1-Boc-Nipecotic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 1-Boc-Nipecotic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-Nipecotic acid, a derivative of nipecotic acid with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, is a crucial building block in medicinal chemistry and drug discovery. Its structural features make it an important intermediate in the synthesis of various bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1-Boc-Nipecotic acid, tailored for researchers and professionals in the field.
Chemical Properties and Structure
1-Boc-Nipecotic acid is a white to pale yellow crystalline powder. The Boc protecting group enhances its solubility in organic solvents and allows for controlled reactions in multi-step syntheses.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
| CAS Number | 84358-12-3 (racemic), 88495-54-9 ((S)-isomer), 163438-09-3 ((R)-isomer) | [2] |
| Melting Point | 148-153 °C (racemic) | [3] |
| Boiling Point | 353.2±35.0 °C (Predicted) | [3] |
| pKa | 4.56±0.20 (Predicted) | [3] |
| LogP | 1.1 (Predicted) | |
| Solubility | Soluble in DMF, DMSO, and Ethanol. Slightly soluble in water. | [4] |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O | |
| InChI Key | NXILIHONWRXHFA-UHFFFAOYSA-N |
Signaling Pathway and Mechanism of Action
The parent compound, nipecotic acid, is a well-known inhibitor of the GABA transporter 1 (GAT1).[5][6] GAT1 is responsible for the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking GAT1, nipecotic acid increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is of significant interest for the development of treatments for neurological disorders such as epilepsy.[7] 1-Boc-Nipecotic acid serves as a key intermediate in the synthesis of more potent and selective GAT1 inhibitors.[8]
Caption: Mechanism of GABA uptake inhibition by Nipecotic Acid.
Experimental Protocols
Synthesis of 1-Boc-Nipecotic Acid
This protocol describes the synthesis of 1-Boc-Nipecotic acid from nipecotic acid using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
Nipecotic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware (round-bottom flask, separatory funnel, beakers)
Procedure:
-
Dissolve nipecotic acid (1 equivalent) in a 1:1 mixture of THF and water.
-
To this solution, add sodium bicarbonate (1.4 equivalents) followed by di-tert-butyl dicarbonate (1.4 equivalents).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
After the reaction is complete (monitored by TLC), dilute the mixture with water and diethyl ether.
-
Separate the aqueous layer and acidify it to a pH of 2 using concentrated HCl.
-
Extract the acidified aqueous layer three times with dichloromethane.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-Boc-Nipecotic acid as a solid.
Purification by Recrystallization
This protocol outlines the purification of crude 1-Boc-Nipecotic acid.
Materials:
-
Crude 1-Boc-Nipecotic acid
-
Weakly polar solvent (e.g., n-hexane or a mixture of ethyl acetate (B1210297) and hexane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Place the crude 1-Boc-Nipecotic acid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture to dissolve the solid completely.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Spectroscopic Analysis
1. ¹H NMR Spectroscopy
Methodology:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Procedure: Dissolve a small amount of purified 1-Boc-Nipecotic acid in the deuterated solvent and acquire the ¹H NMR spectrum.
Data Interpretation:
-
~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
~1.5-2.0 ppm (multiplets, 4H): Protons of the piperidine (B6355638) ring at C4 and C5.
-
~2.5-3.8 ppm (multiplets, 5H): Protons of the piperidine ring at C2, C3, and C6. The exact chemical shifts and multiplicities will depend on the conformational state of the piperidine ring.
-
~10-12 ppm (broad singlet, 1H): Proton of the carboxylic acid group. This peak may be exchangeable with D₂O.
2. ¹³C NMR Spectroscopy
Methodology:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃ or DMSO-d₆
-
Procedure: Acquire a proton-decoupled ¹³C NMR spectrum of the sample.
Data Interpretation:
-
~28.4 ppm: Methyl carbons of the Boc group.
-
~25-45 ppm: Methylene carbons of the piperidine ring (C4, C5).
-
~45-55 ppm: Methylene and methine carbons of the piperidine ring (C2, C3, C6).
-
~79.5 ppm: Quaternary carbon of the Boc group.
-
~155 ppm: Carbonyl carbon of the Boc group.
3. FTIR Spectroscopy
Methodology:
-
Instrument: FTIR Spectrometer
-
Sample Preparation: KBr pellet or as a thin film.
-
Procedure: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation:
-
~2500-3300 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretches.[11]
-
~2850-2980 cm⁻¹ (sharp): C-H stretching vibrations of the piperidine and Boc groups.
-
~1700-1740 cm⁻¹ (strong, sharp): C=O stretching vibration of the carboxylic acid.[11]
-
~1680-1700 cm⁻¹ (strong, sharp): C=O stretching vibration of the urethane (B1682113) (Boc group).
-
~1160-1250 cm⁻¹ (strong): C-O stretching vibrations of the carboxylic acid and the Boc group.
4. Mass Spectrometry
Methodology:
-
Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
Procedure: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
Data Interpretation (ESI):
-
[M+H]⁺: The protonated molecular ion should be observed at m/z 230.1.
-
[M+Na]⁺: The sodium adduct may be observed at m/z 252.1.
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and COOH (M-45). For Boc-protected amines, a characteristic loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire Boc group is often observed.[12][13]
Conclusion
1-Boc-Nipecotic acid is a versatile and valuable compound for the synthesis of novel therapeutics, particularly those targeting the GABAergic system. This guide provides essential information on its chemical properties, structure, and detailed experimental protocols to aid researchers in their drug discovery and development endeavors. The provided data and methodologies serve as a foundational resource for the effective utilization and characterization of this important chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. D-1-Boc-Nipecotic acid | CAS 163438-09-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. toku-e.com [toku-e.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. compoundchem.com [compoundchem.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
